molecular formula C15H16N2O4 B2482507 Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate CAS No. 133342-12-8

Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate

Cat. No.: B2482507
CAS No.: 133342-12-8
M. Wt: 288.303
InChI Key: BSWUXLUIVRMAAI-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate is a pyridazinone derivative characterized by a 6-oxopyridazin-1-yl core substituted with a 4-methoxyphenyl group at position 3 and an ethyl acetate moiety at position 1. Pyridazinones are nitrogen-containing heterocycles known for their diverse pharmacological activities, including anticonvulsive, antioxidant, and antimicrobial properties . The ethyl ester group improves lipophilicity, which may enhance bioavailability compared to free carboxylic acid analogs .

Properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-21-15(19)10-17-14(18)9-8-13(16-17)11-4-6-12(20-2)7-5-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWUXLUIVRMAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyridazinone ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sodium acetate, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the ethyl acetate moiety.

Scientific Research Applications

Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to analogs with variations in substituents, core heterocycles, and biological activities (Table 1).

Table 1: Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate Pyridazinone 4-Methoxyphenyl, ethyl acetate Not explicitly reported
I-6230 () Pyridazine Pyridazin-3-yl, phenethylamino benzoate Not reported
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate () Pyridazinone 2-Chlorobenzyl, methyl, ethyl acetate Anticonvulsive activity
Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate () Pyridazinone Benzyl, methyl, ethyl acetate Anticonvulsive activity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Pyrimidine Thietan-3-yloxy, methyl, ethyl thioacetate ADMET properties studied
Pyridin-2(1H)-one derivatives () Pyridinone 4-Methoxy/bromophenyl, cyano groups Antioxidant, antibacterial

Key Observations:

Core Heterocycle Differences: Pyridazinone (target compound) vs. pyridazine (I-6230) vs. pyrimidine () vs. pyridinone (). Pyridazinones and pyridinones exhibit distinct electronic profiles due to the position of nitrogen atoms, affecting hydrogen bonding and metabolic stability . Pyrimidine derivatives () often display higher metabolic stability due to aromatic nitrogen arrangement, while pyridazinones may offer greater conformational flexibility .

Substituent Effects: 4-Methoxyphenyl Group: Enhances electron density and may improve antioxidant activity compared to halogenated analogs (e.g., 2-chlorobenzyl in ) . Ethyl Acetate vs. Methyl vs. Benzyl Groups: Methyl substituents () reduce steric hindrance compared to benzyl groups, possibly enhancing receptor binding .

Physicochemical and ADMET Properties
  • Lipophilicity: The 4-methoxyphenyl group increases hydrophobicity compared to unsubstituted pyridazinones but remains less lipophilic than 2-chlorobenzyl analogs () .
  • Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than halogens (e.g., chlorine in ), suggesting improved half-life for the target compound .
  • Antioxidant Potential: Pyridinone derivatives with 4-methoxyphenyl groups () showed moderate antioxidant activity (17.55% at 12 ppm), suggesting the target compound’s methoxy group may contribute similarly, though core heterocycle differences (pyridazinone vs. pyridinone) could modulate efficacy .

Biological Activity

Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of a pyridazine ring, which is known for its diverse biological activities. The compound's molecular formula is C14H15N3O3C_{14}H_{15}N_{3}O_{3}, and it has a molecular weight of approximately 273.29 g/mol. The structural components include:

  • Pyridazine moiety : Contributes to various pharmacological effects.
  • Methoxyphenyl group : Enhances lipophilicity and potentially influences receptor interactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within the body. Key mechanisms include:

  • Neurotransmitter Modulation : The piperazine-like structure may interact with neurotransmitter receptors, influencing neurological pathways. This interaction can lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Activity

Pyridazine derivatives, including this compound, have been shown to possess significant antioxidant properties. This activity is crucial for combating oxidative stress and preventing cellular damage.

2. Antimicrobial Properties

Studies have demonstrated that compounds with similar structures exhibit antimicrobial effects against various bacterial and fungal strains. The presence of the methoxy group may enhance these effects by increasing membrane permeability.

3. Anti-inflammatory Effects

Research suggests that this compound can reduce inflammation markers, potentially benefiting conditions such as arthritis or other inflammatory diseases.

4. Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotection in conditions like Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyridazine derivatives similar to this compound:

StudyFindings
Khokra et al. (2016)Reported antioxidant activity in pyridazine derivatives, highlighting their potential in oxidative stress-related diseases.
Ibrahim et al. (2017)Found significant anti-inflammatory effects in similar compounds, suggesting therapeutic applications in chronic inflammatory conditions.
Kamble et al. (2017)Identified anti-cancer properties in related pyridazine compounds, indicating potential use in oncology.
Boukharsa et al. (2016)Demonstrated antidepressant-like effects in animal models for pyridazine derivatives, supporting further exploration for mental health treatments.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves (i) formation of the pyridazinone core via hydrazine and carbonyl compound condensation, (ii) alkylation using ethyl halides to introduce the ethyl group, and (iii) acetylation for the acetamide moiety. Optimization requires controlled temperatures (60–80°C), solvents like ethanol or acetic acid, and catalysts such as HCl or H₂SO₄. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can researchers purify and validate the compound’s purity post-synthesis?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) is standard. Purity validation employs NMR (¹H/¹³C) and LC-MS to confirm molecular weight and absence of byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8 ppm for OCH₃), pyridazinone carbonyl (δ 165–170 ppm), and ethyl ester (δ 1.2–4.3 ppm).
  • IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxyphenyl with chlorophenyl or fluorophenyl) to assess electronic effects.
  • Biological Assays : Test analogs for IC₅₀ values against targets like cyclooxygenase (COX) or histone deacetylase (HDAC). Correlate substituent polarity with activity using regression analysis .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with HDAC8 (PDB: 1T69) or COX-2 (PDB: 5KIR) crystal structures. Focus on binding affinity (ΔG) and hydrogen-bond interactions with catalytic residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability (RMSD < 2 Å) and ligand binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., pyridazinone vs. ester carbonyls).
  • X-ray Crystallography : Obtain single crystals via slow evaporation (solvent: DCM/hexane) to unambiguously assign stereochemistry .

Q. What strategies mitigate toxicity while retaining bioactivity in derivative design?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-to-carboxylic acid conversion) to reduce cytotoxicity.
  • In Silico Toxicity Prediction : Use ADMET tools (e.g., SwissADME) to filter derivatives with high hepatotoxicity risk .

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